![molecular formula C22H22N6O B2643482 N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946216-61-1](/img/structure/B2643482.png)
N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22N6O and its molecular weight is 386.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with CAS number 946216-61-1, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and as an anti-cancer agent. This article explores its biological activity, synthesizing relevant data from various studies.
Property | Value |
---|---|
Molecular Formula | C22H24N6O |
Molecular Weight | 386.4 g/mol |
CAS Number | 946216-61-1 |
SMILES | O=C(NC1CCOCC1)C2=CC=CC=C2N=C(C)N3C=CC=N3C(=O)N2C=CC=C2 |
Anticancer Activity
Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer) with IC50 values in the low micromolar range .
Case Study: EGFR Inhibition
A study on similar pyrazolo[3,4-d]pyrimidine compounds demonstrated that they act as epidermal growth factor receptor (EGFR) inhibitors. Compound 12b , a close analog, showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potential in targeting resistant cancer forms .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Flow cytometric analyses have revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory activities. Research has shown that certain derivatives can inhibit COX enzymes in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- The presence of the morpholine ring which enhances solubility and bioavailability.
- Substituents on the phenyl rings that can modulate potency and selectivity towards specific targets.
Table: Summary of Biological Activities
科学的研究の応用
Pharmacological Properties
The compound exhibits a range of biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.
Antiviral Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, possess antiviral properties. They have been evaluated for efficacy against viruses such as herpes simplex virus type-1 (HSV-1) and other viral pathogens. For instance, certain derivatives demonstrated significant antiviral activity at low micromolar concentrations, indicating their potential as antiviral agents in therapeutic settings .
Inhibition of Enzymes
The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase and carbonic anhydrase. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and glaucoma. The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents in enhancing inhibitory potency .
Synthesis and Structural Modifications
The synthesis of N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps that can be optimized to improve yield and purity. The following methods have been explored:
- Multi-step Synthesis : Various synthetic routes have been developed to produce this compound efficiently. These include the use of microwave-assisted synthesis techniques which have been shown to reduce reaction times significantly while improving yields.
- Structural Variations : Modifications at different positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to derivatives with enhanced biological activity. For example, substituting different aryl groups or varying the morpholine moiety can yield compounds with improved selectivity and potency against target enzymes or viruses .
Case Studies and Experimental Findings
A number of studies have documented the efficacy and safety profiles of this compound:
特性
IUPAC Name |
N-(3-methylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-16-6-5-7-17(14-16)24-20-19-15-23-28(18-8-3-2-4-9-18)21(19)26-22(25-20)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFIYXQNLTULKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。